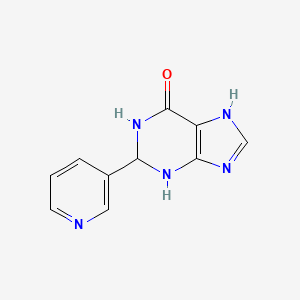

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is a heterocyclic compound that contains both pyridine and purine moieties. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both pyridine and purine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one typically involves the condensation of pyridine derivatives with purine precursors. One common method involves the reaction of 2-aminopyridine with a suitable purine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in a solvent like toluene . The reaction conditions are generally mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or purine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.

Reduction: Reducing agents like NaBH4 and LiAlH4 are used in solvents such as ethanol or tetrahydrofuran (THF).

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one has a wide range of scientific research applications, including:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(pyridin-2-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

- 2-(pyridin-4-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

- 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-pyrimidin-6-one

Uniqueness

2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is unique due to the specific positioning of the pyridine ring at the 3-position of the purine scaffold. This unique arrangement can influence the compound’s binding affinity and specificity towards molecular targets, making it a valuable candidate for drug development and other applications .

Biological Activity

2-(Pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is a heterocyclic compound that combines a pyridine ring with a purine structure. This unique configuration endows it with potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 79973-95-8 |

| Molecular Formula | C10H9N5O |

| Molecular Weight | 215.2 g/mol |

| Purity | 95% |

The compound's structure allows for various interactions at the molecular level, influencing its biological activity.

Research indicates that this compound may interact with several biological targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain kinases involved in cellular signaling pathways. For instance, it may inhibit dual-specificity protein kinases, which play a crucial role in cell cycle regulation and apoptosis.

- Receptor Binding : The compound may bind to specific receptors in the central nervous system and immune cells, potentially modulating neurotransmitter release and immune responses.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for further development in antibiotic therapies.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : Another study evaluated its impact on inflammatory markers in vitro using macrophage cell lines. Treatment with the compound led to decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

- Neuroprotective Properties : Research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage demonstrated that it could improve cell viability and reduce reactive oxygen species (ROS) levels in neuronal cultures.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Imidazo[1,2-a]pyridine derivatives | Fused ring structure | Antitumor and antimicrobial activities |

| Pyrimidine derivatives | Nitrogen-containing heterocycles | Antiviral and anticancer properties |

While similar compounds also exhibit notable biological activities, the specific combination of pyridine and purine in this compound provides distinct chemical properties that enhance its therapeutic potential.

Properties

Molecular Formula |

C10H9N5O |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

2-pyridin-3-yl-1,2,3,7-tetrahydropurin-6-one |

InChI |

InChI=1S/C10H9N5O/c16-10-7-9(13-5-12-7)14-8(15-10)6-2-1-3-11-4-6/h1-5,8,14H,(H,12,13)(H,15,16) |

InChI Key |

MKEKKJKZFIJDOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2NC3=C(C(=O)N2)NC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.